

4-Phenylbenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylbenzylamine**

Cat. No.: **B1583212**

[Get Quote](#)

Technical Guide: 4-Phenylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Phenylbenzylamine**. The information is intended for professionals in research, and drug development.

Core Compound Data

4-Phenylbenzylamine, also known as (4-phenylphenyl)methanamine, is a versatile primary amine with a biphenyl structure.^[1] This structural motif makes it a valuable intermediate in the synthesis of more complex molecules.^{[2][3]}

The key quantitative data for this compound are summarized in the table below.

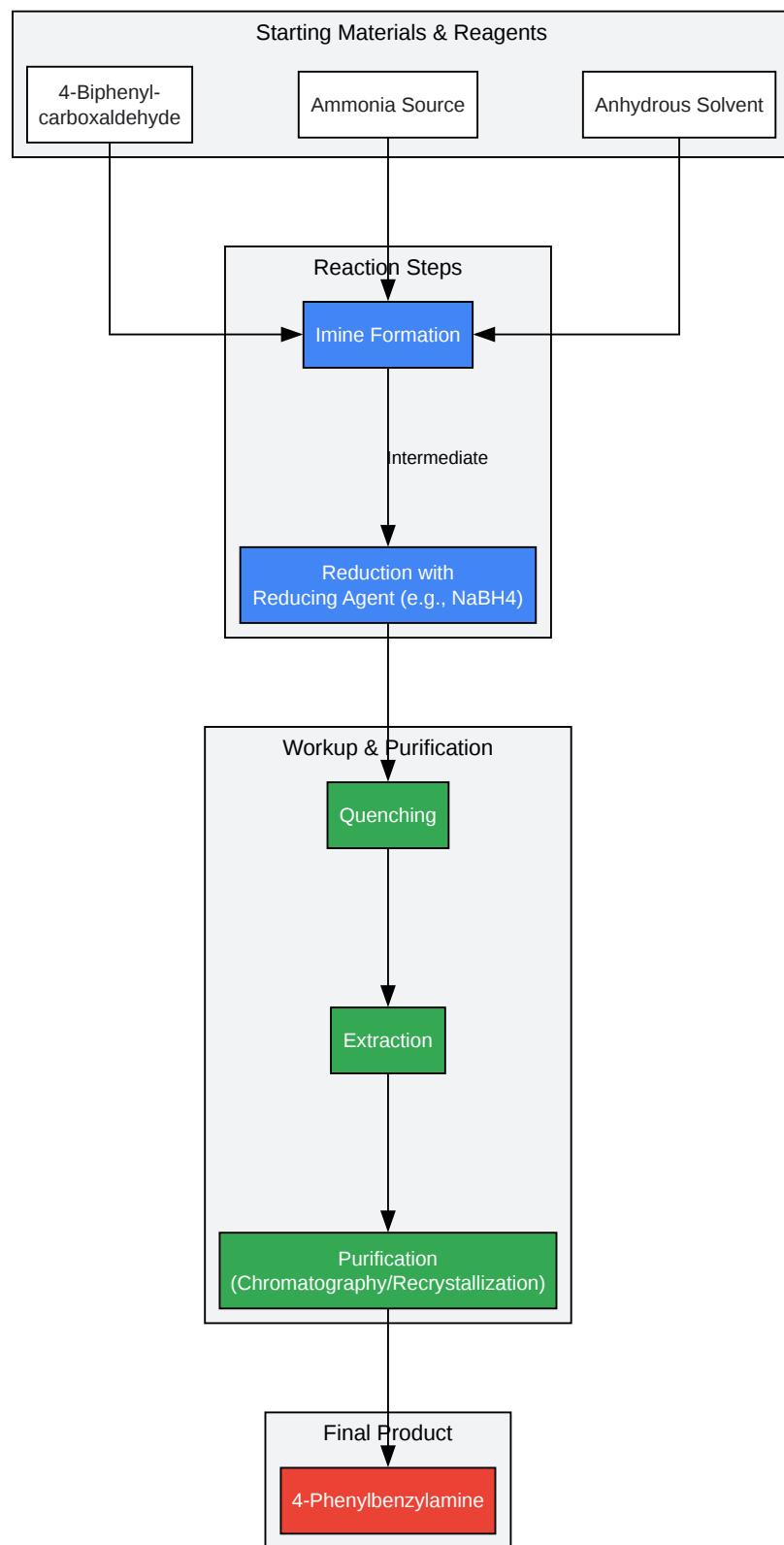
Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ N	[2] [4] [5]
Molecular Weight	183.25 g/mol	[2] [4] [6]
Appearance	White to light yellow solid	
Melting Point	48-53 °C	[2] [4] [7]
Boiling Point	138 °C at 5 mmHg	[4]
CAS Number	712-76-5	[2] [4] [5]

Synthesis Protocol: Reductive Amination

A common and efficient method for synthesizing **4-Phenylbenzylamine** is through the reductive amination of 4-biphenylcarboxaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol

Materials:


- 4-biphenylcarboxaldehyde
- Ammonia source (e.g., ammonium acetate, ammonia in methanol)
- Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB))
- Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))
- Glacial Acetic Acid (optional, as a catalyst)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Solvents for workup and purification (e.g., ethyl acetate, hexane, saturated sodium bicarbonate solution, brine)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-biphenylcarboxaldehyde (1 equivalent) in the chosen anhydrous solvent.
- **Imine Formation:** Add the ammonia source (1.5-2 equivalents). If using an ammonium salt, a mild acid catalyst like acetic acid may be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture in an ice bath. Slowly add the reducing agent (1.5 equivalents) portion-wise to control any exothermic reaction. Sodium borohydride is a suitable choice in a protic solvent like methanol, while STAB is preferred for solvents like DCM or DCE.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:** Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- **Purification:** Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude **4-Phenylbenzylamine** can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Logical Workflow of Synthesis

The synthesis of **4-Phenylbenzylamine** via reductive amination follows a clear logical progression from starting materials to the final purified product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Phenylbenzylamine**.

Applications in Research and Development

4-Phenylbenzylamine is a valuable building block in several areas of chemical and pharmaceutical research:

- Pharmaceutical Synthesis: It serves as a key intermediate in the creation of potential therapeutic agents, including compounds targeting cancer and neurological disorders.[3]
- Organic Synthesis: Its structure is utilized in the production of complex organic molecules and fine chemicals.[2][3]
- Materials Science: It can be used as a modifier in polymer formulations to enhance properties like thermal stability.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylbenzylamine | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- To cite this document: BenchChem. [4-Phenylbenzylamine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583212#4-phenylbenzylamine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1583212#4-phenylbenzylamine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com